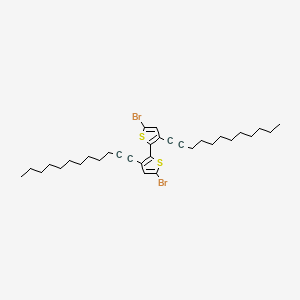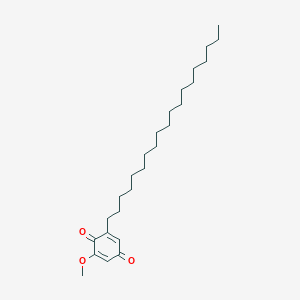![molecular formula C12H10N4O2 B12549015 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 160245-02-3](/img/structure/B12549015.png)
6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including coenzymes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with dimethylformamide dimethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications .
化学反应分析
Types of Reactions
6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can exhibit different biological activities and properties.
科学研究应用
6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications, including:
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to 6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:
- 6-Methylpteridine-2,4(3H,10H)-dione
- 10-Methylpteridine-2,4(3H,10H)-dione
- Benzo[g]pteridine-2,4(3H,10H)-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of two methyl groups at positions 6 and 10 can influence the compound’s reactivity, solubility, and interaction with biological targets .
属性
CAS 编号 |
160245-02-3 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
6,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-4-3-5-7-8(6)13-9-10(16(7)2)14-12(18)15-11(9)17/h3-5H,1-2H3,(H,15,17,18) |
InChI 键 |
OWHBBFYXKIFECN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N(C3=NC(=O)NC(=O)C3=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


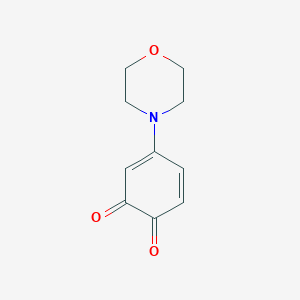
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
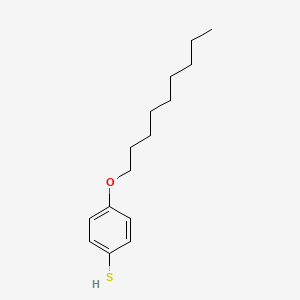

![1-[3-(Carbamoylamino)propyl]-3-[2-[3-(carbamoylamino)propylcarbamoylamino]ethyl]urea](/img/structure/B12548975.png)

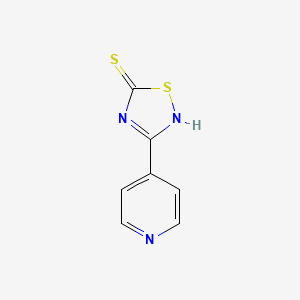


![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)
